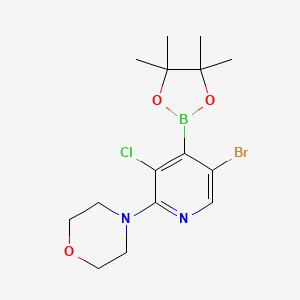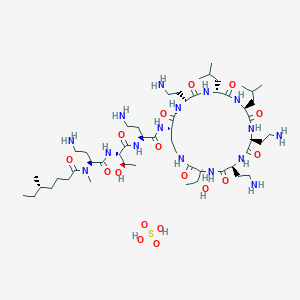![molecular formula C11H17N5O6 B8005112 2-amino-9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-3H-purin-6-one;hydrate](/img/structure/B8005112.png)
2-amino-9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-3H-purin-6-one;hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compound “2-amino-9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-3H-purin-6-one;hydrate” is a chemical entity listed in the PubChem database. It is known for its unique properties and potential applications in various scientific fields. This compound has garnered interest due to its specific chemical structure and reactivity, making it a subject of study in both academic and industrial research.
Preparation Methods
The preparation of compound “2-amino-9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-3H-purin-6-one;hydrate” involves specific synthetic routes and reaction conditions. While detailed industrial production methods are proprietary, general synthetic routes can be outlined as follows:
Synthetic Routes: The synthesis of compound “this compound” typically involves multi-step organic reactions. These may include nucleophilic substitution, oxidation, and reduction reactions. The choice of reagents and conditions depends on the desired purity and yield of the final product.
Reaction Conditions: The reactions are usually carried out under controlled temperature and pressure conditions to ensure optimal yields. Solvents such as dichloromethane, ethanol, and water may be used depending on the solubility of the intermediates and the final product.
Chemical Reactions Analysis
Compound “2-amino-9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-3H-purin-6-one;hydrate” undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide. The major products formed from oxidation reactions depend on the specific functional groups present in the compound.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride. These reactions typically result in the formation of alcohols or amines.
Substitution: Nucleophilic and electrophilic substitution reactions are common for this compound. Common reagents include halogens, acids, and bases. The major products formed depend on the nature of the substituents and the reaction conditions.
Scientific Research Applications
Compound “2-amino-9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-3H-purin-6-one;hydrate” has a wide range of scientific research applications, including but not limited to:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: This compound is studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of specific diseases.
Industry: It is used in the production of various industrial chemicals and materials, owing to its unique reactivity and stability.
Mechanism of Action
The mechanism by which compound “2-amino-9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-3H-purin-6-one;hydrate” exerts its effects involves specific molecular targets and pathways. It interacts with enzymes and receptors, leading to changes in cellular processes. The exact pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Compound “2-amino-9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-3H-purin-6-one;hydrate” can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds with similar structures or functional groups include “CID 12345678” and “CID 87654321”.
Uniqueness: What sets compound “this compound” apart is its specific reactivity and stability under various conditions. This makes it particularly valuable in certain applications where other compounds may not perform as well.
Properties
IUPAC Name |
2-amino-9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-3H-purin-6-one;hydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5O5.H2O/c1-20-7-6(18)4(2-17)21-10(7)16-3-13-5-8(16)14-11(12)15-9(5)19;/h3-4,6-7,10,17-18H,2H2,1H3,(H3,12,14,15,19);1H2/t4-,6-,7-,10-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MATDVSQSUKPKCA-MCDZGGTQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(OC1N2C=NC3=C2NC(=NC3=O)N)CO)O.O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=NC3=C2NC(=NC3=O)N)CO)O.O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N5O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


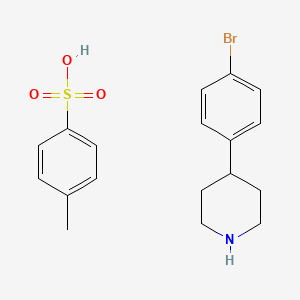
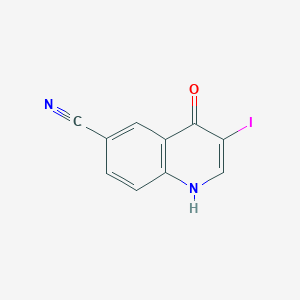
![[2-(3-Formyl-benzoylamino)-ethyl]-carbamic acid benzyl ester](/img/structure/B8005075.png)
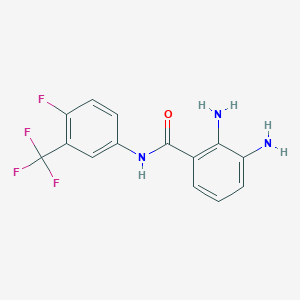
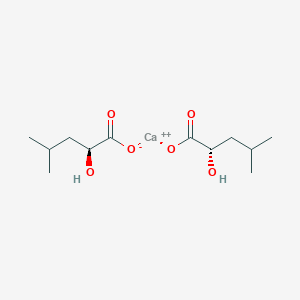
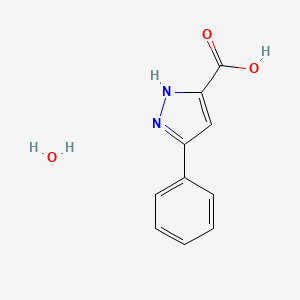

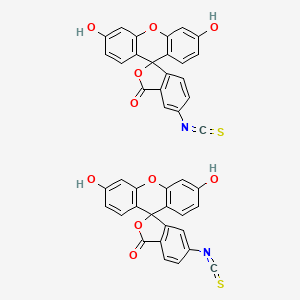
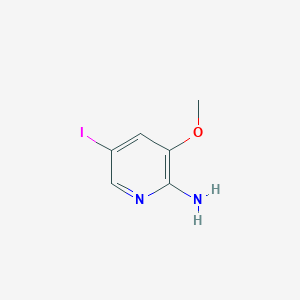
![2-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-6-oxo-3H-purin-2-yl]-1,1-dimethylguanidine](/img/structure/B8005123.png)
